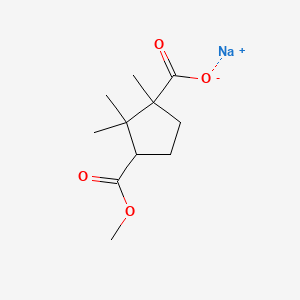
N-(3-acetylphenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(methylthio)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of TRPM8 channels. TRPM8 channels are a type of ion channel that are involved in the sensation of cold and are also implicated in various physiological processes such as pain, inflammation, and cancer.
Mechanism of Action
N-(3-acetylphenyl)-2-(methylthio)benzamide inhibits TRPM8 channels by binding to a specific site on the channel protein, thereby preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the channel and a reduction in the physiological processes that are regulated by TRPM8 channels, such as cold sensation, pain, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPM8 channels, reduction of cancer cell proliferation and migration, and analgesic effects in animal models of pain. Additionally, N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-acetylphenyl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity for TRPM8 channels, which allows for precise modulation of these channels in various physiological processes. However, one limitation of N-(3-acetylphenyl)-2-(methylthio)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-acetylphenyl)-2-(methylthio)benzamide in animal models of disease may not accurately reflect the effects of N-(3-acetylphenyl)-2-(methylthio)benzamide in humans, which may limit its translational potential.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-2-(methylthio)benzamide, including further investigation of its potential as a therapeutic agent for pain management, cancer treatment, and inflammatory conditions. Additionally, the development of more potent and selective TRPM8 channel inhibitors may lead to new insights into the role of these channels in various physiological processes and may have potential as therapeutic agents for a variety of diseases. Finally, the investigation of the potential off-target effects of N-(3-acetylphenyl)-2-(methylthio)benzamide and other TRPM8 channel inhibitors may lead to a better understanding of the complexities of ion channel regulation and may inform the development of more targeted therapeutic agents.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-2-(methylthio)benzamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-methylthiobenzamide in the presence of a base. The resulting product is purified through column chromatography to obtain pure N-(3-acetylphenyl)-2-(methylthio)benzamide. This method has been described in detail by several researchers and has been shown to yield high purity and high yield of N-(3-acetylphenyl)-2-(methylthio)benzamide.
Scientific Research Applications
N-(3-acetylphenyl)-2-(methylthio)benzamide has been shown to be a potent and selective inhibitor of TRPM8 channels, which are involved in various physiological processes such as cold sensation, pain, inflammation, and cancer. TRPM8 channels are overexpressed in various types of cancer, and their inhibition has been shown to decrease cancer cell proliferation and migration. N-(3-acetylphenyl)-2-(methylthio)benzamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a therapeutic agent for pain management.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMGXSAZYEIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)
